molecular formula C10H12O5S B12998241 2-(2-Methyl-4-(methylsulfonyl)phenoxy)acetic acid

2-(2-Methyl-4-(methylsulfonyl)phenoxy)acetic acid

Cat. No.: B12998241
M. Wt: 244.27 g/mol
InChI Key: LEUROTIHUKTXNH-UHFFFAOYSA-N
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Description

2-(2-Methyl-4-(methylsulfonyl)phenoxy)acetic acid is an organic compound with a complex structure that includes a phenoxy group, a methylsulfonyl group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-4-(methylsulfonyl)phenoxy)acetic acid typically involves multiple steps. One common method starts with the preparation of the phenoxy intermediate, which is then subjected to sulfonylation and subsequent acetic acid functionalization. The reaction conditions often involve the use of dry dichloromethane (DCM) as a solvent, lutidine as a base, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) as a coupling agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-4-(methylsulfonyl)phenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the phenoxy group or the sulfonyl group, leading to different products.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of the phenoxy group can lead to phenol derivatives.

Scientific Research Applications

2-(2-Methyl-4-(methylsulfonyl)phenoxy)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methyl-4-(methylsulfonyl)phenoxy)acetic acid involves its interaction with specific molecular targets. For instance, it can act as a peroxisome proliferator-activated receptor agonist, playing a role in the regulation of inflammation . The pathways involved include modulation of gene expression and inhibition of pro-inflammatory cytokines.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylsulfonylphenyl)acetic acid
  • 2-(2-Isopropylphenoxy)acetic acid
  • 2-(4-(Trifluoromethyl)phenyl)-5-thiazolyl derivatives

Uniqueness

2-(2-Methyl-4-(methylsulfonyl)phenoxy)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer enhanced selectivity and potency in its applications .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H12O5S

Molecular Weight

244.27 g/mol

IUPAC Name

2-(2-methyl-4-methylsulfonylphenoxy)acetic acid

InChI

InChI=1S/C10H12O5S/c1-7-5-8(16(2,13)14)3-4-9(7)15-6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12)

InChI Key

LEUROTIHUKTXNH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)C)OCC(=O)O

Origin of Product

United States

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